3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline
Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been studied for their potential anticancer properties . These compounds often target enzymes like aromatase, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It’s worth noting that molecules with a 1,2,4-triazole core are known to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Related 1,2,4-triazole derivatives have been associated with the inhibition of key enzymes in the biosynthesis of steroidal hormones . This can lead to downstream effects such as the disruption of hormone-dependent cancer cell growth .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can potentially enhance the bioavailability of the compound .
Result of Action
Related 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . They can potentially inhibit the growth of these cells by disrupting key biochemical pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s interaction with its targets .
Preparation Methods
The synthesis of 3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of N-guanidinosuccinimide with amines under microwave irradiation . Another approach includes the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl bromoacetate, which reacts with 4-methyl-4H-1,2,4-triazole-3-thiol to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . The compound can also form metal complexes with transition metals such as cobalt, nickel, copper, and zinc, which are synthesized using corresponding metal acetates . Major products formed from these reactions include Schiff base ligands and their transition metal chelates .
Scientific Research Applications
3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, triazole derivatives are known for their antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . The compound has also been studied for its potential as an antitubercular agent, with promising activity against Mycobacterium tuberculosis . In industry, triazole compounds are used in the development of new materials with unique properties .
Comparison with Similar Compounds
3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline can be compared with other similar compounds such as 4-methyl-4H-1,2,4-triazole-3-thiol and N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine . These compounds share the triazole ring structure but differ in their substituents and overall molecular structure. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological and chemical properties.
Properties
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULNBCXKBBLYRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-22-0 | |
Record name | 3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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